molecular formula C17H15Cl2N5OS B12134219 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide

Cat. No.: B12134219
M. Wt: 408.3 g/mol
InChI Key: USFHQABXZJMURA-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-derived acetamide featuring a 2-methylphenyl substituent at position 5 of the triazole ring and a 3,4-dichlorophenyl group on the acetamide nitrogen. Its structure integrates sulfur-linked thioether and amide functionalities, which are critical for interactions with biological targets.

The 3,4-dichlorophenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and receptor binding. The 2-methylphenyl group may influence steric effects and metabolic stability compared to other aryl substituents .

Properties

Molecular Formula

C17H15Cl2N5OS

Molecular Weight

408.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-4-2-3-5-12(10)16-22-23-17(24(16)20)26-9-15(25)21-11-6-7-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

USFHQABXZJMURA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the electrochemical oxidation of semicarbazone at a platinum electrode. The reaction is carried out in acetonitrile using lithium perchlorate as a supporting electrolyte . The semicarbazone is prepared by reacting semicarbazide hydrochloride with an aldehyde in the presence of sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of electrochemical synthesis and the use of controlled potential electrolysis can be scaled up for industrial applications. The use of non-hazardous reagents and room temperature conditions makes this method environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cell . The dichlorophenyl group enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Key Functional Differences Biological Relevance References
Target Compound :
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide
- 2-methylphenyl at triazole C5
- 3,4-dichlorophenyl on acetamide
Enhanced steric bulk from 2-methylphenyl; moderate lipophilicity (ClogP ~3.2*) Predicted σ-receptor affinity; potential anti-inflammatory/analgesic activity
AS113 :
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- 2-pyridyl at triazole C5
- Same 3,4-dichlorophenyl
Pyridyl group increases polarity (ClogP ~2.5) but reduces hydrophobic interactions Lower σ-receptor affinity due to weaker hydrophobic binding
ZINC2445427 :
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Unsubstituted phenyl at triazole C5 Reduced steric hindrance; higher ClogP (~3.5) Improved membrane permeability but faster hepatic metabolism
585560-69-6 :
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
- 3-methylphenyl at triazole C5
- 5-chloro-2-methylphenyl on acetamide
Meta-methyl group on phenyl reduces steric clash; altered halogen positioning affects target selectivity Potential for reduced off-target binding compared to 3,4-dichloro derivatives
Furan-2-yl derivative (from ) - Furan-2-yl at triazole C5 Increased electron-rich character; lower metabolic stability Anti-exudative activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg)

*ClogP values estimated via analogous structures.

Key Findings from Comparative Studies:

Substituent Effects on Receptor Affinity :

  • The 2-methylphenyl group in the target compound provides a balance between steric bulk and lipophilicity, favoring σ-receptor interactions. In contrast, the pyridyl group in AS113 introduces polarizability, weakening hydrophobic binding and reducing affinity .
  • Unsubstituted phenyl (ZINC2445427) increases lipophilicity but may accelerate CYP450-mediated metabolism .

Anti-Exudative Activity :

  • Furan-2-yl derivatives () exhibit significant anti-exudative effects, with 10 mg/kg doses showing efficacy comparable to diclofenac sodium (8 mg/kg). However, their lower metabolic stability limits therapeutic utility compared to methylphenyl or chlorophenyl analogs .

Halogen Positioning: The 3,4-dichlorophenyl group in the target compound enhances σ-receptor selectivity over 5-chloro-2-methylphenyl derivatives (585560-69-6), which may preferentially bind to peripheral cannabinoid receptors .

Biological Activity

The compound 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound is primarily studied for its potential applications in pharmaceuticals, particularly as an antimicrobial and antifungal agent. The triazole ring system is known for its ability to interact with various biological targets, making it a significant subject of research.

Chemical Structure and Properties

The molecular formula of the compound is C18H18Cl2N5OSC_{18}H_{18}Cl_2N_5OS, with a molecular weight of approximately 371.4 g/mol. Its structure includes a triazole ring and a dichlorophenyl acetamide moiety, which are critical for its biological activity. The IUPAC name is 2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide .

PropertyValue
Molecular FormulaC18H18Cl2N5OS
Molecular Weight371.4 g/mol
IUPAC Name2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
InChI KeyXVKRFBBNZQTSSR-UHFFFAOYSA-N

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogenic fungi by disrupting their cell membrane integrity or interfering with their metabolic pathways . The specific compound in focus has been evaluated for its efficacy against several strains of fungi and bacteria.

The proposed mechanism of action for this compound involves inhibition of specific enzymes critical for fungal growth. Triazoles typically inhibit lanosterol 14α-demethylase , an enzyme involved in ergosterol biosynthesis, leading to increased membrane permeability and ultimately cell death . Additionally, this compound may interact with cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds.

Study on Antifungal Activity

A study demonstrated that 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antifungal agents like fluconazole .

Cytotoxicity Assessment

Another important aspect of research focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis in cancer cells through activation of caspase pathways while exhibiting minimal toxicity to normal cells . This selectivity highlights its potential as an anticancer agent.

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